molecular formula C20H17NO3 B4569803 prop-2-ynyl (Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoate

prop-2-ynyl (Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B4569803
M. Wt: 319.4 g/mol
InChI Key: MPSQQNDBJGXYNK-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-ynyl (Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-propyn-1-yl 2-(benzoylamino)-3-(4-methylphenyl)acrylate is 319.12084340 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Acrylates and propiolates are key intermediates in the synthesis of a variety of heterocyclic compounds. For instance, Jeon and Lee (2008) demonstrated the use of methyl propiolate in synthesizing indenothiophenes and indenofurans, showcasing their potential in creating complex organic structures (Jeon & Lee, 2008). Similarly, Golubenkova et al. (2020) highlighted the preparation of compounds with propargylamine moiety, emphasizing their role as precursors for nitrogen-containing heterocycles (Golubenkova et al., 2020).

Development of Photoinitiators for UV-curable Coatings

Acrylate derivatives also find application in the development of photoinitiators for ultraviolet-curable coatings. Angiolini et al. (1997) explored copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, assessing their efficiency as photoinitiators (Angiolini et al., 1997).

Controlled Radical Polymerization

The controlled radical polymerization of acrylamides containing specific moieties, such as l-phenylalanine, has been reported by Mori et al. (2005) , indicating the precision achievable in polymer synthesis for tailored material properties (Mori et al., 2005).

Synthesis and Characterization of Polymeric Materials

Research by Nanjundan et al. (2004) on the synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes underscores the versatility of acrylate derivatives in forming polymers with potential applications in material science and catalysis (Nanjundan et al., 2004).

Reactions with Heterocyclic Compounds

The reactivity of propiolates with heterocyclic compounds has been explored by Acheson and Verlander (1973) , who studied the reactions of methyl propiolate with benzimidazole derivatives, further highlighting the chemical versatility of acrylate and propiolate compounds (Acheson & Verlander, 1973).

Properties

IUPAC Name

prop-2-ynyl (Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-3-13-24-20(23)18(14-16-11-9-15(2)10-12-16)21-19(22)17-7-5-4-6-8-17/h1,4-12,14H,13H2,2H3,(H,21,22)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSQQNDBJGXYNK-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)OCC#C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C(=O)OCC#C)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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